molecular formula C26H19ClN4OS B2644636 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024512-02-4

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2644636
CAS No.: 1024512-02-4
M. Wt: 470.98
InChI Key: LMIRSSSIPZNHOL-UHFFFAOYSA-N
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Description

The compound “5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It has been found to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .


Synthesis Analysis

The synthesis of this compound or its similar derivatives has been reported in several studies. For instance, a study reported the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another study described the synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an imidazo[1,2-c]quinazolin-3-one core, which is substituted at the 2-position with a (1H-indol-3-yl)methyl group and at the 5-position with a [(3-chlorophenyl)methyl]sulfanyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound or its similar derivatives have been studied. For example, a study reported that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular formula of C17H14N3O2Cl . Other properties such as melting point, FT-IR, 1H-NMR, and ESI-MS have also been reported .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Activity : A study on novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones analogs demonstrated significant biological activity against standard strains, showcasing the potential of such compounds in developing antimicrobial agents (Anisetti & Reddy, 2012).

  • Antiulcer Activity : Research on 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one derivatives explored their antiulcer activity, indicating their therapeutic potential in treating ulcerative conditions (Patil, Ganguly, & Surana, 2010).

  • Antitumor Effects : The development of farnesyl protein transferase inhibitors, such as R115777, with antitumor effects following oral administration, highlights the utility of quinazolinone derivatives in cancer therapy (Venet, End, & Angibaud, 2003).

  • Fused Heterocyclic Systems : Studies on the synthesis of imidazolidin-2-ylidenehydrazones and their transformation into novel fused heterocyclic ring systems illustrate the versatility of these compounds in generating diverse pharmacophores with potential biological activities (Kornicka & Gdaniec, 2007).

  • Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of quinazolinone peptide derivatives reveal that peptide-modified quinazolinones are promising antimicrobial agents, suggesting a direction for the development of novel antibiotics (Kapoor, Nabi, Gupta, & Gupta, 2017).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the biological activities of this compound and its derivatives, and developing them into effective therapeutic agents.

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4OS/c27-18-7-5-6-16(12-18)15-33-26-30-22-11-4-2-9-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-10-3-1-8-19(17)21/h1-12,14,23,28H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRSSSIPZNHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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